molecular formula C20H25ClN4O2 B2868520 N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226439-58-2

N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2868520
CAS No.: 1226439-58-2
M. Wt: 388.9
InChI Key: IJTNVUOLQOFUKR-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by a 4-chlorobenzyl group and a 4-methylpiperidin-1-yl substituent on its pyrimidine core. This compound is structurally optimized for interactions with biological targets, particularly in neurological and antimicrobial contexts. Its design integrates a balance of lipophilicity (via the chlorobenzyl and methyl groups) and hydrogen-bonding capacity (via the acetamide and pyrimidine ether oxygen) .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2/c1-14-7-9-25(10-8-14)20-23-15(2)11-19(24-20)27-13-18(26)22-12-16-3-5-17(21)6-4-16/h3-6,11,14H,7-10,12-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTNVUOLQOFUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C20H25ClN4O2C_{20}H_{25}ClN_{4}O_{2} with a molecular weight of 388.9 g/mol. The compound features a piperidine moiety, which is known for its neuroactive properties, and a pyrimidine ring that contributes to its biological activity.

PropertyValue
Molecular FormulaC20H25ClN4O2
Molecular Weight388.9 g/mol
CAS Number1226435-17-1

Antitumor Activity

Research has indicated that compounds containing piperidine and pyrimidine derivatives exhibit notable antitumor activity. Specifically, this compound has shown promise in inhibiting cancer cell proliferation in various in vitro studies. The presence of the chlorobenzyl substituent has been linked to enhanced cytotoxic effects against tumor cell lines.

  • Mechanism of Action : The compound may exert its antitumor effects by interfering with specific signaling pathways involved in cell growth and survival, potentially affecting kinases such as BRAF and EGFR, which are critical in many cancers.
  • Case Studies : In a study involving breast cancer cell lines MCF-7 and MDA-MB-231, derivatives similar to this compound demonstrated significant cytotoxicity, suggesting that the piperidine structure could enhance the interaction with target proteins involved in tumorigenesis .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various models. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

  • Experimental Findings : In rodent models of induced inflammation, administration of related compounds resulted in decreased levels of TNF-alpha and IL-6, highlighting the compound's potential as an anti-inflammatory agent .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar piperidine derivatives have exhibited activity against various bacterial strains, indicating that this compound could be effective against infections caused by resistant bacterial strains.

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications on the piperidine and pyrimidine rings significantly influence the biological activity of the compound:

  • Piperidine Ring : Variations in substituents on the piperidine ring impact the binding affinity to biological targets.
  • Pyrimidine Modifications : Alterations in the pyrimidine structure can enhance selectivity towards specific kinases or receptors associated with cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the aromatic ring, pyrimidine core, or piperidine moiety. These variations influence physicochemical properties, target affinity, and pharmacological activity. Key comparisons are outlined below:

Substituent Variations on the Aromatic Ring

  • N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (ID: L868-0252): Differs by a 5-chloro-2-methylphenyl group instead of 4-chlorobenzyl. Molecular weight: 388.9 g/mol (identical to the target compound).
  • N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide: Substitutes 4-chlorobenzyl with 2-fluorophenyl.

Modifications to the Pyrimidine Core

  • N-(4-chlorobenzyl)-2-((4’-fluoro-3-((4-methylpiperazin-1-yl)methyl)-[1,1’-biphenyl]-4-yl)oxy)acetamide (NUCC-0200590) :
    • Replaces the pyrimidine ring with a biphenyl system.
    • Exhibits enhanced TRIP8b–HCN interaction inhibition (IC₅₀ = 0.8 μM) due to the biphenyl group’s planar geometry, which facilitates binding to neuronal ion channels .
  • N-(4-chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide :
    • Substitutes the ether oxygen with a sulfanyl group and introduces a 4-(trifluoromethyl)phenyl group.
    • The sulfanyl group increases metabolic stability, while the trifluoromethyl group enhances lipophilicity (logP ~3.5 vs. ~2.8 for the target compound) .

Piperidine/Piperazine Derivatives

  • A'-{2-[((2S)-3-{[l-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide furoate: Features a hydroxypropyl-piperidine linker instead of 4-methylpiperidin-1-yl. Demonstrated 10-fold higher solubility in aqueous buffers (25 mg/mL vs. <5 mg/mL for the target compound) due to the hydrophilic hydroxy group .

Data Table: Key Structural and Functional Comparisons

Compound Name Aromatic Substituent Pyrimidine/Phenyl Modifications Molecular Weight (g/mol) Key Functional Property Reference
N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 4-Chlorobenzyl 4-Methylpiperidin-1-yl, ether oxygen 388.9 Moderate lipophilicity (logP ~2.8)
N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 5-Chloro-2-methylphenyl Identical to target compound 388.9 Increased steric hindrance
NUCC-0200590 4-Chlorobenzyl Biphenyl, 4-methylpiperazine 463.3 TRIP8b–HCN inhibition (IC₅₀ 0.8 μM)
N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 2-Fluorophenyl Identical to target compound 372.8 Higher polarity (clogP ~2.1)
N-(4-chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide 4-Chlorobenzyl Sulfanyl, 4-(trifluoromethyl)phenyl 435.8 Enhanced metabolic stability

Research Findings and Implications

  • Biological Activity : NUCC-0200590’s efficacy in neuronal models highlights the importance of biphenyl systems in neuroactive compounds, whereas the target compound’s pyrimidine core may favor antimicrobial applications (e.g., analogs in showed activity against S. aureus with MIC = 8 μg/mL) .
  • Synthetic Accessibility : The target compound’s synthesis (e.g., via nucleophilic substitution on pyrimidine) is more straightforward than NUCC-0200590’s Suzuki coupling route, which requires palladium catalysts .
  • Solubility Challenges : Piperidine derivatives with hydrophilic groups (e.g., hydroxypropyl in ) outperform the target compound in solubility, suggesting room for optimization .

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